molecular formula C9H8O4 B1419795 2,3-Dihydro-1,4-benzodioxin-6-yl formate CAS No. 782471-87-8

2,3-Dihydro-1,4-benzodioxin-6-yl formate

Cat. No. B1419795
M. Wt: 180.16 g/mol
InChI Key: RCRSXIPOWVEBGN-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1,4-benzodioxin-6-yl formate” is a chemical compound with the molecular formula C10H10O3 . It is related to N1-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, which is a benzodioxine .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide was accomplished by the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . Another synthetic methodology involved reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1,4-benzodioxin-6-yl formate” can be determined using various spectroscopy techniques such as IR, 1H-NMR, 13C NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involving “2,3-Dihydro-1,4-benzodioxin-6-yl formate” and its related compounds have been studied. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide was reacted with different alkyl/aralkyl halides to achieve N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-1,4-benzodioxin-6-yl formate” can be determined using various techniques. For instance, its molecular weight is 178.1846 .

Scientific Research Applications

Specific Scientific Field

Bioorganic Chemistry

Summary of the Application

“2,3-Dihydro-1,4-benzodioxin-6-yl formate” is used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .

Methods of Application or Experimental Procedures

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .

Results or Outcomes

The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .

Synthesis of Stereoisomers

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“2,3-Dihydro-1,4-benzodioxin-6-yl formate” is used in the synthesis of stereoisomers which were evaluated as α- and β- adrenergic antagonists .

Results or Outcomes

Anti-inflammatory Compounds

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“2,3-Dihydro-1,4-benzodioxin-6-yl formate” is used in the synthesis of carboxylic acid compounds containing benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit. These compounds have been studied for their anti-inflammatory properties .

Results or Outcomes

Hemolytic Activity

Specific Scientific Field

Bioorganic Chemistry

Summary of the Application

“2,3-Dihydro-1,4-benzodioxin-6-yl formate” is used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework. These compounds were also evaluated for their hemolytic activity .

Methods of Application or Experimental Procedures

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .

Results or Outcomes

According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Synthesis of α- and β- Adrenergic Antagonists

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“2,3-Dihydro-1,4-benzodioxin-6-yl formate” is used in the synthesis of stereoisomers which were evaluated as α- and β- adrenergic antagonists .

Results or Outcomes

Anti-hepatotoxic Agent

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Compounds containing the 1,4-benzodioxane ring system, such as “2,3-Dihydro-1,4-benzodioxin-6-yl formate”, have shown superb potential as an anti-hepatotoxic agent .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-6-13-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRSXIPOWVEBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-6-yl formate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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